4-Amino-5-hydroxybenzene-1,2-dicarbonitrile
Description
4-Amino-5-hydroxybenzene-1,2-dicarbonitrile (C₁₅H₁₀N₄O) is an asymmetric Schiff base ligand synthesized via condensation of 4,5-dicyano-o-phenylenediamine and o-coumarin in refluxing ethanol, yielding yellow crystals (60% yield) . Its monoclinic crystal system (space group P2₁/c) features a dihedral angle of 39.0° between the two aromatic rings, intramolecular O–H···N hydrogen bonds, and intermolecular N–H···O/N interactions . Key geometric parameters include an amide bond length of 1.283(2) Å and a unit cell volume of 1255.8(2) ų .
Properties
IUPAC Name |
4-amino-5-hydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUTTZAEJKPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-5-hydroxybenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphthalonitrile with ammonia or an amine under specific conditions. For instance, the reaction of 4-hydroxyphthalonitrile with ammonia in the presence of a catalyst such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-5-hydroxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxybenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Bond Lengths and Hydrogen Bonding
- Amide Bond Length: The amide bond (C=N) in 4-amino-5-hydroxybenzene-1,2-dicarbonitrile is 1.283(2) Å, slightly longer than that in 4-bromo-2-(2-pyridylmethyliminomethyl)phenol (1.269(4) Å). This elongation may arise from electron-withdrawing cyano groups stabilizing resonance structures .
- Hydrogen Bonding: Unlike derivatives such as 4-bromo-2-(2-pyridylmethyliminomethyl)phenol, which rely on pyridyl N atoms for intermolecular interactions, the title compound utilizes NH groups (N–H···O/N) and an intramolecular O–H···N bond, influencing crystal packing and stability .
Dihedral Angles and Planarity
- The dihedral angle between aromatic rings in the title compound (39.0°) contrasts with planarized analogs like X-shaped benzene-1,2-dicarbonitrile charge-transfer chromophores, where extended π-linkers (e.g., oligo(phenyleneethynylene)) enforce coplanarity for enhanced nonlinear optical (NLO) properties .
Structural and Computational Tools
- Crystallography : The title compound’s structure was resolved using SHELXS97 and SHELXL97, with R₁ = 0.046 and wR₂ = 0.170 . Software like WinGX and ORTEP-3 facilitated visualization and refinement .
- Comparative Analysis: Unlike dicyanopyrazine analogs, benzene-1,2-dicarbonitriles exhibit higher thermal stability due to aromatic rigidity, though pyrazine derivatives show superior charge-transfer efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
